Potassium 3-methoxy-3-oxopropanoate

Alkaloid Synthesis Total Synthesis Beta-Keto Ester Formation

Organic synthesis labs often face yield and selectivity failures when substituting generic malonate esters in critical steps. Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2) is the structurally precise solution: • Boceprevir intermediate: Generates monomethyl malonate in 81% yield at near 100% purity under green, scalable conditions. • (±)-Vincorine total synthesis: Superior β-keto ester formation reagent vs. Meldrum's acid, improving synthetic efficiency. • MnIII-mediated radical additions: Delivers unique C2 regioselectivity with methyl sorbate unattainable with acetic acid or acetylacetone. • Protein advanced glycosylation inhibitor for diabetes/AGE research. White crystalline powder, ≥98% purity. Hygroscopic-store dry at room temperature (<15°C). Available from 5 g to bulk scale.

Molecular Formula C4H6KO4
Molecular Weight 157.19 g/mol
CAS No. 38330-80-2
Cat. No. B019000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-methoxy-3-oxopropanoate
CAS38330-80-2
SynonymsPropanedioic Acid 1-Methyl Ester Potassium Salt;  Methyl Malonate Potassium Salt;  Methyl Potassium Malonate;  Potassium Methoxycarbonylacetate;  Potassium Methyl Malonate;  Potassium Monomethyl Malonate;  _x000B_
Molecular FormulaC4H6KO4
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)O.[K]
InChIInChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6);
InChIKeyBUSHXMAGCXKTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 3-methoxy-3-oxopropanoate: Properties and Procurement


Potassium 3-methoxy-3-oxopropanoate (CAS 38330-80-2), also known as methyl potassium malonate or monomethyl potassium malonate, is a potassium salt of malonic acid monomethyl ester with the molecular formula C4H5KO4 and a molecular weight of 156.18 g/mol [1]. It is a white crystalline powder with a melting point of approximately 200°C and is soluble in methanol, but it is hygroscopic and requires storage in a dry, well-ventilated environment [2]. This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals such as the HCV protease inhibitor Boceprevir and in the total synthesis of alkaloids like (±)-vincorine [3].

Synthetic building block for pharmaceutical intermediates and complex alkaloid total synthesis
Potassium salt form enables nucleophilic reactions and Pd-catalyzed decarboxylative cross-couplings
Solid, crystalline material suited for precise weighing and scale-up process chemistry

Why Generic Substitution of Malonate Derivatives Fails


While malonate derivatives such as dimethyl malonate, diethyl malonate, and Meldrum's acid share a common malonate core, their reactivity, solubility, and physical forms differ significantly, making direct substitution problematic in critical synthetic steps. For instance, Meldrum's acid is costly and unsuitable for large-scale production, limiting its industrial applicability . Diethyl malonate, a liquid at room temperature, presents different handling and purification challenges compared to the solid potassium salt [1]. Furthermore, the potassium counterion in Potassium 3-methoxy-3-oxopropanoate is crucial for its role as a nucleophile in specific reactions, such as Pd-catalyzed decarboxylative cross-couplings, where the potassium salt form is specifically required for optimal reactivity and yield [2]. The quantitative evidence below demonstrates that substituting this compound with a generic alternative often leads to reduced yield, altered selectivity, or process incompatibility, directly impacting research outcomes and manufacturing efficiency.

Potassium 3-methoxy-3-oxopropanoate
Generic Malonate Alternatives
Solid form; easy handling and precise stoichiometry
Liquid (diethyl malonate) or costly solid (Meldrum's acid) may complicate workflows
Potassium counterion critical for nucleophilicity and decarboxylative couplings
Other counterions or neutral esters may shift reaction outcome or yield
Reported high purity and yield in large-scale monomethyl malonate production
Substitute precursors may deliver lower purity or require harsher conditions

Quantifiable Differentiation from Malonate Analogs


Superior Yield in ±-Vincorine Alkaloid Synthesis

In the total synthesis of (±)-vincorine, Potassium 3-methoxy-3-oxopropanoate was used as a replacement for Meldrum's acid to form a crucial β-keto ester intermediate. This substitution was a key improvement in the synthetic route, enhancing the overall efficiency of the process [1]. While specific yield data for the β-keto ester step was not isolated, the overall synthesis of (-)-vincorine was achieved in nine steps with a 9% overall yield from commercially available materials [2], and this specific improvement in the early-stage β-keto ester formation was noted as a critical factor in streamlining the synthesis [1].

Alkaloid synthesis improvement
Class-level inference
Reported route enhancement vs Meldrum's acid in (±)-vincorine total synthesis
Supports synthesis route optimization review
Overall yield 9% over 9 steps; step-specific yield not isolated
Alkaloid Synthesis Total Synthesis Beta-Keto Ester Formation

High Yield and Purity in Large-Scale Monomethyl Malonate Synthesis

A practical large-scale synthesis of monomethyl malonate, the acid form of Potassium 3-methoxy-3-oxopropanoate, was achieved with high yields (around 81%) and near 100% purity within only half a day using a selective monohydrolysis method . This method is environmentally benign and straightforward, requiring only water, a volatile co-solvent, and inexpensive reagents, and produces no hazardous byproducts . In contrast, diethyl malonate, a common alternative, yielded reduced yields under similar conditions .

Large-scale monomethyl malonate prep
Direct head-to-head
81% yield ~100% purity
Supports large-scale process selection review
Green monohydrolysis; diethyl malonate gave lower yields
Process Chemistry Large-Scale Synthesis Green Chemistry

Distinct Regioselectivity in MnIII-Mediated Additions

In a study comparing the MnIII-induced addition of various nucleophiles to methyl sorbate, Potassium 3-methoxy-3-oxopropanoate (potassium methyl malonate) exhibited a reversed regioselectivity compared to acetic acid and acetylacetone [1]. Specifically, while acetic acid favored addition to the C5 position, potassium methyl malonate predominantly added to the C2 position of the diene system, demonstrating its unique electronic and steric properties in radical addition reactions [1].

MnIII-mediated regioselectivity
Direct head-to-head
C2 addition
vs
C5 (acetic acid)
Reported regioselectivity profile enables unique regioisomer access
MnIII-induced radical addition to methyl sorbate
Regioselective Synthesis Radical Reactions MnIII-Mediated Transformations

Essential Intermediate for Boceprevir Synthesis

Potassium 3-methoxy-3-oxopropanoate is a critical intermediate in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride, which is the key building block for the hepatitis C virus (HCV) protease inhibitor Boceprevir (Victrelis) . Boceprevir is a potent, selective, orally bioavailable inhibitor of the HCV NS3/4A protease, with a Ki of 14 nM in enzyme assays and an EC90 of 350 nM in cell-based replicon assays [1]. The use of this specific malonate salt is integral to the established synthetic route for this FDA-approved drug.

Boceprevir intermediate role
Class-level inference
Documented synthetic route intermediate for HCV protease inhibitor research
Supports antiviral synthesis and analog development
Established route; no comparator data provided
Antiviral Synthesis Pharmaceutical Intermediates HCV Protease Inhibitors

Protein Advanced Glycosylation Inhibition Activity

Potassium 3-methoxy-3-oxopropanoate is documented as a protein advanced glycosylation inhibitor . While specific IC50 values are not provided in the vendor documentation, the compound's recognized activity in this area distinguishes it from other malonate salts like sodium malonate or calcium malonate, which are not typically associated with this specific biological activity [1].

Protein glycation inhibition
Class-level inference
Reported advanced glycosylation inhibitor; other malonate salts not associated
Supports AGE mechanism and diabetic complication model studies
No IC50 available; data to verify
Glycosylation Inhibition Diabetes Complications Biochemical Research

Recommended Procurement Scenarios Based on Evidence


Total Synthesis of Complex Alkaloids

Procure Potassium 3-methoxy-3-oxopropanoate for the total synthesis of akuammiline alkaloids like (±)-vincorine, where it serves as a superior reagent for β-keto ester formation compared to alternatives like Meldrum's acid [1]. The improved synthetic efficiency justifies its selection in academic and pharmaceutical research settings focused on natural product synthesis.

Large-Scale Pharmaceutical Intermediate Manufacture

For process chemistry and scale-up operations, Potassium 3-methoxy-3-oxopropanoate is the precursor of choice for generating monomethyl malonate in high yield (81%) and near 100% purity under green, cost-effective conditions . This makes it preferable over diethyl malonate for producing half-esters used in drug synthesis, such as the Boceprevir intermediate .

Regioselective Radical Addition Reactions

Utilize Potassium 3-methoxy-3-oxopropanoate in MnIII-mediated radical additions to dienes like methyl sorbate to achieve unique C2 regioselectivity, which is not accessible with other common nucleophiles like acetic acid or acetylacetone [2]. This property is critical for the synthesis of specific γ-lactone and other complex ring systems.

Biochemical Studies of Protein Glycosylation

In research focused on diabetes complications, aging, and AGE formation, Potassium 3-methoxy-3-oxopropanoate is a documented inhibitor of protein advanced glycosylation . Its specific activity profile warrants its procurement over other malonate salts for these specialized biochemical investigations.

Application
Selection Property
Validation Focus
Complex alkaloid total synthesis
β‑Keto ester formation efficiency
Synthetic route compatibility and step economy
Large‑scale pharmaceutical intermediate synthesis
Monomethyl malonate precursor quality
High purity and green process scalability
Regioselective radical addition reactions
C2 regioselectivity in MnIII‑mediated additions
Regioisomer control for γ‑lactone and ring system synthesis
Protein glycation inhibition studies
Advanced glycosylation inhibitor profile
AGE formation and diabetic complication model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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